molecular formula C10H16BrClN2O2S2 B13972599 5-bromo-N-(piperidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride

5-bromo-N-(piperidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride

Cat. No.: B13972599
M. Wt: 375.7 g/mol
InChI Key: DXAIIPNYTPUIOM-UHFFFAOYSA-N
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Description

5-bromo-N-(piperidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride is a chemical compound that features a thiophene ring substituted with a bromine atom and a sulfonamide group The piperidin-3-ylmethyl group is attached to the nitrogen atom of the sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(piperidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride typically involves multiple steps. One common approach is to start with the bromination of thiophene-2-sulfonamide, followed by the introduction of the piperidin-3-ylmethyl group. The final step involves the formation of the hydrochloride salt.

    Bromination: Thiophene-2-sulfonamide is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane to introduce the bromine atom at the 5-position of the thiophene ring.

    N-Alkylation: The brominated thiophene-2-sulfonamide is then reacted with piperidin-3-ylmethyl chloride in the presence of a base such as potassium carbonate or sodium hydride to form the desired N-alkylated product.

    Hydrochloride Formation: The final compound is obtained by treating the N-alkylated product with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(piperidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring and the sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiophene ring.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the sulfonamide group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.

    Oxidation Products: Oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction of the sulfonamide group can yield amines or other reduced derivatives.

Scientific Research Applications

5-bromo-N-(piperidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(piperidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(piperidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride is unique due to the combination of the brominated thiophene ring and the piperidin-3-ylmethyl group. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C10H16BrClN2O2S2

Molecular Weight

375.7 g/mol

IUPAC Name

5-bromo-N-(piperidin-3-ylmethyl)thiophene-2-sulfonamide;hydrochloride

InChI

InChI=1S/C10H15BrN2O2S2.ClH/c11-9-3-4-10(16-9)17(14,15)13-7-8-2-1-5-12-6-8;/h3-4,8,12-13H,1-2,5-7H2;1H

InChI Key

DXAIIPNYTPUIOM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CNS(=O)(=O)C2=CC=C(S2)Br.Cl

Origin of Product

United States

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